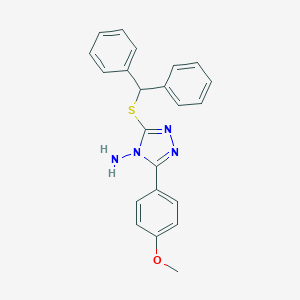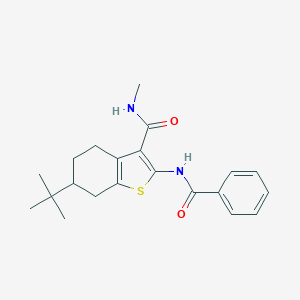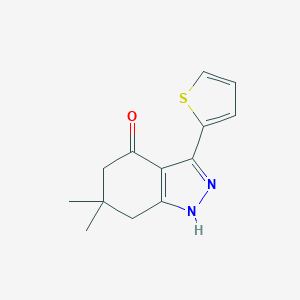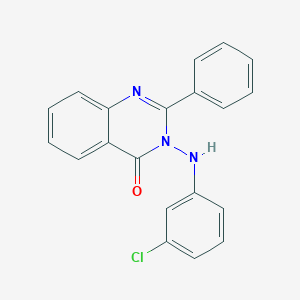
3-Benzhydrylsulfanyl-5-(4-methoxyphenyl)-1,2,4-triazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Benzhydrylsulfanyl-5-(4-methoxyphenyl)-1,2,4-triazol-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a triazole derivative that has been synthesized using various methods and has shown promising results in different studies.
作用机制
The mechanism of action of 3-Benzhydrylsulfanyl-5-(4-methoxyphenyl)-1,2,4-triazol-4-amine is not fully understood. However, studies have suggested that it may exert its anticancer activity by inducing apoptosis and cell cycle arrest in cancer cells. It may also inhibit the growth and proliferation of cancer cells by targeting different signaling pathways. As an antimicrobial agent, it may act by disrupting the cell membrane of microorganisms and inhibiting their growth. As an antioxidant agent, it may scavenge free radicals and prevent oxidative damage to cells.
Biochemical and Physiological Effects:
3-Benzhydrylsulfanyl-5-(4-methoxyphenyl)-1,2,4-triazol-4-amine has been shown to have various biochemical and physiological effects. It has been reported to induce DNA damage and inhibit DNA synthesis in cancer cells. It has also been shown to increase the levels of reactive oxygen species (ROS) and decrease the levels of glutathione (GSH) in cancer cells. As an antimicrobial agent, it has been shown to inhibit the growth of different bacterial and fungal strains. As an antioxidant agent, it has been shown to scavenge free radicals and protect cells from oxidative damage.
实验室实验的优点和局限性
One of the advantages of using 3-Benzhydrylsulfanyl-5-(4-methoxyphenyl)-1,2,4-triazol-4-amine in lab experiments is its potential applications in various scientific research fields. It has shown promising results in different studies and may have potential clinical applications. Additionally, it is relatively easy to synthesize using different methods. However, one of the limitations is that its mechanism of action is not fully understood, and further studies are needed to elucidate its mode of action. Additionally, its potential toxicity and side effects need to be evaluated before its clinical applications.
未来方向
There are several future directions for the research on 3-Benzhydrylsulfanyl-5-(4-methoxyphenyl)-1,2,4-triazol-4-amine. One direction is to study its potential applications as an anticancer agent in vivo and evaluate its toxicity and side effects. Another direction is to study its potential applications as an antimicrobial agent and evaluate its efficacy against different bacterial and fungal strains. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Furthermore, its potential applications as an antioxidant agent need to be explored, and its efficacy in different disease models needs to be evaluated. Overall, 3-Benzhydrylsulfanyl-5-(4-methoxyphenyl)-1,2,4-triazol-4-amine is a promising compound that may have potential applications in various scientific research fields.
合成方法
The synthesis of 3-Benzhydrylsulfanyl-5-(4-methoxyphenyl)-1,2,4-triazol-4-amine has been reported by several researchers using different methods. One of the most commonly used methods is the reaction of 4-methoxyphenyl hydrazine, benzhydryl chloride, and sodium sulfide in the presence of a catalytic amount of copper powder in DMF. The reaction mixture is then refluxed for several hours, and the resulting product is purified using column chromatography to obtain the desired compound.
科学研究应用
3-Benzhydrylsulfanyl-5-(4-methoxyphenyl)-1,2,4-triazol-4-amine has shown potential applications in various scientific research fields. It has been studied as an anticancer agent, where it has shown significant cytotoxicity against different cancer cell lines. It has also been studied as an antimicrobial agent, where it has shown potent activity against various bacterial and fungal strains. Additionally, it has been studied as an antioxidant agent, where it has shown significant antioxidant activity.
属性
分子式 |
C22H20N4OS |
|---|---|
分子量 |
388.5 g/mol |
IUPAC 名称 |
3-benzhydrylsulfanyl-5-(4-methoxyphenyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C22H20N4OS/c1-27-19-14-12-18(13-15-19)21-24-25-22(26(21)23)28-20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15,20H,23H2,1H3 |
InChI 键 |
XCSSXGCVVUBRML-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2N)SC(C3=CC=CC=C3)C4=CC=CC=C4 |
规范 SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2N)SC(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{6-tert-butyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-fluorobenzamide](/img/structure/B289427.png)
![N-[6-tert-butyl-3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-thiophenecarboxamide](/img/structure/B289428.png)
![N-{6-tert-butyl-3-[(diethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B289431.png)
![N-allyl-6-tert-butyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289432.png)

![6-tert-butyl-2-[(4-fluorobenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289437.png)

![6-tert-butyl-N-propyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289439.png)
![6-tert-butyl-N-ethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289441.png)
![6-tert-butyl-N-ethyl-2-[(3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289442.png)

![2-[[(4-oxoquinazolin-3-yl)amino]methylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B289447.png)

